2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide
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Overview
Description
2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide is a chemical compound with the molecular formula C12H20N2OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide typically involves the reaction of 2,5-dimethylthiophene with an appropriate amine and butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[1-(2,5-dimethylphenyl)ethyl]butanamide
- 2-amino-N-[1-(2,5-dimethylfuran-3-yl)ethyl]butanamide
- 2-amino-N-[1-(2,5-dimethylpyrrole-3-yl)ethyl]butanamide
Uniqueness
2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C12H20N2OS |
---|---|
Molecular Weight |
240.37 g/mol |
IUPAC Name |
2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C12H20N2OS/c1-5-11(13)12(15)14-8(3)10-6-7(2)16-9(10)4/h6,8,11H,5,13H2,1-4H3,(H,14,15) |
InChI Key |
QGTMAQOCPCVLBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)C1=C(SC(=C1)C)C)N |
Origin of Product |
United States |
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